2-Fluoro-3-methoxy-5-methylpyridine
Overview
Description
2-Fluoro-3-methoxy-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Baltz-Schiemann technique, followed by methoxylation . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine, which can then be further modified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow similar synthetic routes as described above .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions include various fluorinated and methoxylated pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Fluoro-3-methoxy-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-3-methoxy-5-methylpyridine include:
- 2-Chloro-3-fluoro-5-methylpyridine
- 2-Fluoro-5-methoxy-3-methylpyridine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups on the pyridine ring can influence its reactivity and interactions with other molecules, making it valuable for various applications .
Properties
IUPAC Name |
2-fluoro-3-methoxy-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAALSTPNFKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293731 | |
Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-54-0 | |
Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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